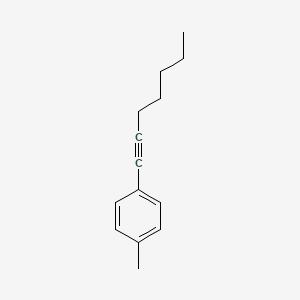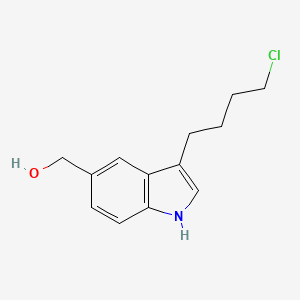
3-(4-Chlorobutyl)-1H-indole-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorobutyl)-1H-indole-5-methanol is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Métodos De Preparación
The synthesis of 3-(4-Chlorobutyl)-1H-indole-5-methanol typically involves several steps. One common method starts with the preparation of 5-cyanoindole, which is then subjected to a Friedel-Crafts acylation reaction using 4-chlorobutyryl chloride under the catalysis of Lewis acids. The resulting 3-(4-chlorobutyryl)-5-cyanoindole is then reduced to form the desired product . This method is advantageous due to its simplicity, cost-effectiveness, and high yield, making it suitable for industrial production.
Análisis De Reacciones Químicas
3-(4-Chlorobutyl)-1H-indole-5-methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorobutyl group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of alcohols and carboxylic acids.
Aplicaciones Científicas De Investigación
3-(4-Chlorobutyl)-1H-indole-5-methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorobutyl)-1H-indole-5-methanol involves its interaction with molecular targets such as enzymes or receptors. The chlorobutyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The indole ring structure allows for interactions with various biological pathways, influencing processes like cell signaling and metabolism .
Comparación Con Compuestos Similares
3-(4-Chlorobutyl)-1H-indole-5-methanol can be compared with other indole derivatives, such as:
3-(4-Chlorobutyl)-1H-indole-5-carbonitrile: This compound has a similar structure but features a cyano group instead of a methanol group, which can alter its reactivity and applications.
5-Chloroindole: This simpler indole derivative lacks the butyl group, making it less versatile in terms of chemical modifications.
Indole-3-acetic acid: A naturally occurring indole derivative that plays a crucial role in plant growth and development.
Propiedades
Número CAS |
143612-81-1 |
|---|---|
Fórmula molecular |
C13H16ClNO |
Peso molecular |
237.72 g/mol |
Nombre IUPAC |
[3-(4-chlorobutyl)-1H-indol-5-yl]methanol |
InChI |
InChI=1S/C13H16ClNO/c14-6-2-1-3-11-8-15-13-5-4-10(9-16)7-12(11)13/h4-5,7-8,15-16H,1-3,6,9H2 |
Clave InChI |
ZLCXRFVIWZPULV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1CO)C(=CN2)CCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


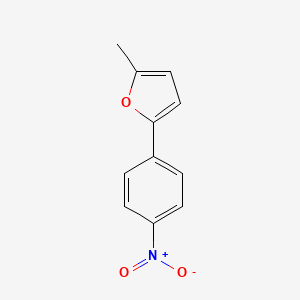
![6-(3-Bromo-4-fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14135775.png)
![2-amino-5-(1,3-benzodioxol-5-yl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium](/img/structure/B14135778.png)
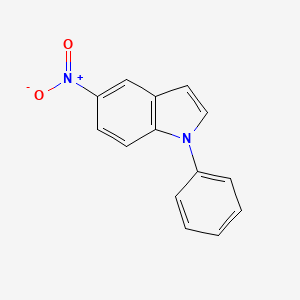
![N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B14135793.png)

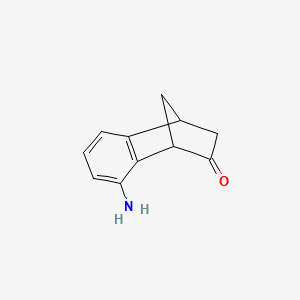
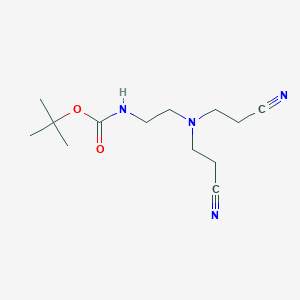
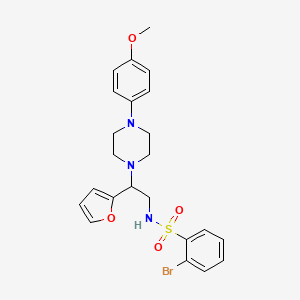
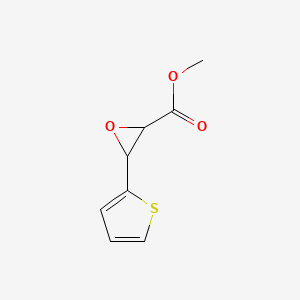
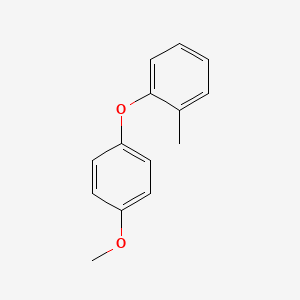
![(1'S,2'S,3'S,10b'R)-3'-(2,4-dichlorobenzoyl)-2'-(2-ethoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14135824.png)
![N-[2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethyl]-1-thiophen-2-ylethanamine](/img/structure/B14135828.png)
